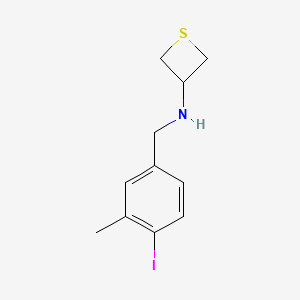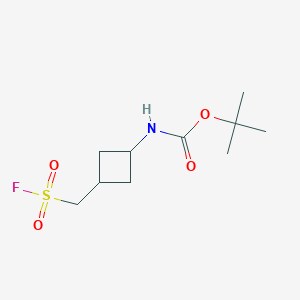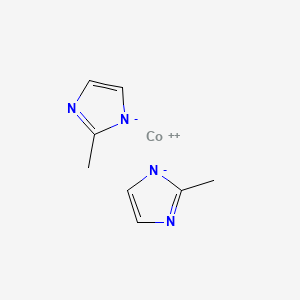
Cobalt 2-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt 2-methylimidazole is a coordination compound formed by the interaction of cobalt ions with 2-methylimidazole ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt 2-methylimidazole can be synthesized through various methods, including solvothermal, hydrothermal, and ultrasonic hydrothermal techniques. One common method involves dissolving 2-methylimidazole in water and adding cobalt (II) nitrate hexahydrate to the solution. The mixture is then stirred for several hours to form the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal-organic frameworks (MOFs). For example, the compound can be prepared by modifying cobalt-based MOFs with 2-methylimidazole ligands under controlled conditions. This method allows for the production of large quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt 2-methylimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to catalyze carbon-carbon coupling reactions through visible-light photocatalysis .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various organic substrates. The reactions are typically carried out under ambient conditions, often utilizing visible light as a source of energy .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in carbon-carbon coupling reactions, the primary products are often complex organic molecules with enhanced structural properties .
Wissenschaftliche Forschungsanwendungen
Cobalt 2-methylimidazole has a wide range of scientific research applications, including:
Chemistry:
- Used as a catalyst in various organic synthesis reactions, including carbon-carbon coupling and oxidation reactions .
- Employed in the development of new materials with unique structural and electronic properties .
Biology:
- Investigated for its potential use in biological imaging and sensing applications due to its ability to interact with biological molecules .
Medicine:
- Explored for its antimicrobial properties, particularly against antibiotic-resistant bacteria .
- Studied for its potential use in drug delivery systems and as a component of therapeutic agents .
Industry:
Wirkmechanismus
The mechanism of action of cobalt 2-methylimidazole involves its ability to interact with various molecular targets and pathways. For example, in catalytic reactions, the compound can activate substrates through coordination with cobalt ions, facilitating the formation of new chemical bonds . In biological applications, this compound can interact with enzymes and other biomolecules, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Cobalt 2-methylimidazole can be compared with other similar compounds, such as:
Cobalt imidazole: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
Cobalt 2-ethylimidazole: Contains an ethyl group instead of a methyl group, leading to differences in steric effects and chemical behavior.
Zinc 2-methylimidazole: Similar coordination compound but with zinc instead of cobalt, resulting in different catalytic and biological properties.
This compound is unique due to its specific structural properties and the presence of cobalt ions, which confer distinct catalytic and biological activities.
Eigenschaften
Molekularformel |
C8H10CoN4 |
|---|---|
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
cobalt(2+);2-methylimidazol-3-ide |
InChI |
InChI=1S/2C4H5N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3;/q2*-1;+2 |
InChI-Schlüssel |
KRQKZTCYIWEUIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B12950640.png)


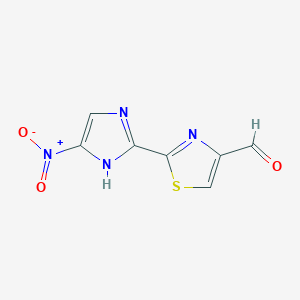


![(7AS,8S,9S,10S,12S)-10-(1H-Benzo[d][1,2,3]triazol-1-yl)-12-phenyl-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine-8,9-diyl diacetate](/img/structure/B12950668.png)
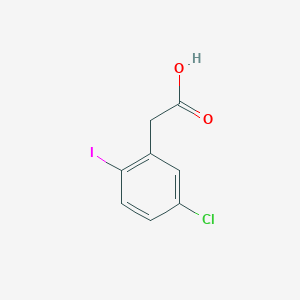
![(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B12950672.png)
